molecular formula C24H21FN2O2S B2904761 N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-4-methoxybenzamide CAS No. 919705-70-7

N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-4-methoxybenzamide

Cat. No. B2904761
CAS RN: 919705-70-7
M. Wt: 420.5
InChI Key: XLCRFRMTHKQYMZ-UHFFFAOYSA-N
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Description

“N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-4-methoxybenzamide” is a complex organic compound. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The compound also has a fluorophenyl group, which is often used in medicinal chemistry due to the unique properties of fluorine .


Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed by techniques such as FTIR, NMR, and MS . X-ray diffraction is also used to determine the single crystal structure .

Scientific Research Applications

Radiolabeled Antagonists in Neurotransmission Studies

N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-4-methoxybenzamide has been utilized as a radiolabeled antagonist in the study of serotonin receptors. This is particularly significant in positron emission tomography (PET) imaging to explore serotonergic neurotransmission. Such applications are crucial for understanding the role of serotonin in various neurological disorders and the mechanism of action of serotonergic drugs (Plenevaux et al., 2000).

Corrosion Inhibition in Industrial Applications

Research has been conducted on derivatives of N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-4-methoxybenzamide in the context of corrosion inhibition. These compounds show potential as corrosion inhibitors for carbon steel in acidic media, which is a significant application in industrial maintenance and preservation (Fouda et al., 2020).

Insect Repellent and Bioefficacy Studies

Aromatic amides derived from this compound have been synthesized and tested for their effectiveness as insect repellents. These studies are vital in developing new compounds for personal protection and vector control strategies, especially in areas prone to mosquito-borne diseases (Garud et al., 2011).

Antimicrobial Activity in Pharmaceutical Research

There is significant interest in the antimicrobial properties of N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-4-methoxybenzamide derivatives. These compounds have been synthesized and evaluated for their potential in treating microbial diseases, particularly bacterial and fungal infections, which is crucial for developing new antibiotics and antimicrobial agents (Desai et al., 2013).

Molecular Structure Analysis in Chemistry

Studies have also focused on understanding the molecular structure and intermolecular interactions of compounds related to N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-4-methoxybenzamide. Such research is fundamental in drug design and the development of new materials with specific properties (Karabulut et al., 2014).

Future Directions

The future research directions for this compound could involve further studies on its synthesis, structure, and potential biological activities. It could also be interesting to study its interactions with various biological targets using techniques like molecular docking .

properties

IUPAC Name

N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O2S/c1-29-19-12-8-17(9-13-19)24(28)26-14-15-30-23-20-4-2-3-5-21(20)27-22(23)16-6-10-18(25)11-7-16/h2-13,27H,14-15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCRFRMTHKQYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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